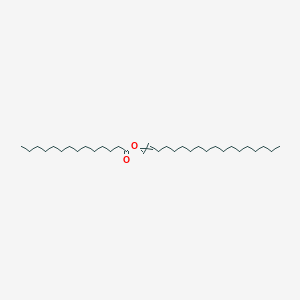

Octadec-1-EN-1-YL tetradecanoate

Description

Octadec-1-EN-1-YL tetradecanoate is an ester composed of an unsaturated C18 alcohol (octadec-1-en-1-ol) esterified to tetradecanoic acid (C14:0). The terminal double bond in the octadec-1-enyl moiety distinguishes it from other alkenyl esters, influencing its physicochemical properties, such as melting point, solubility, and reactivity.

Properties

CAS No. |

827043-44-7 |

|---|---|

Molecular Formula |

C32H62O2 |

Molecular Weight |

478.8 g/mol |

IUPAC Name |

octadec-1-enyl tetradecanoate |

InChI |

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h29,31H,3-28,30H2,1-2H3 |

InChI Key |

ZXCUZYXAFIOEMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-1-EN-1-YL tetradecanoate typically involves the esterification reaction between octadec-1-en-1-ol and tetradecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Octadec-1-EN-1-YL tetradecanoate can undergo various chemical reactions, including:

Oxidation: The double bond in the octadec-1-en-1-yl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol and acid.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols, or carboxylic acids.

Reduction: Alcohols and acids.

Substitution: New esters or alcohols.

Scientific Research Applications

Octadec-1-EN-1-YL tetradecanoate has several applications in scientific research:

Chemistry: Used as a reactant in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential role in biological membranes and lipid metabolism.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of octadec-1-EN-1-YL tetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadec-1-en-1-ol and tetradecanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between Octadec-1-EN-1-YL tetradecanoate and analogous esters:

Key Differentiating Factors

Chain Length and Unsaturation: this compound’s terminal double bond contrasts with internal unsaturation in compounds like octadec-9-en-1-yl octadec-9-enoate. Terminal alkenes are more reactive in oxidation or polymerization reactions . Tetradecyl tetradecanoate’s saturated structure confers higher thermal stability, making it suitable for insect pheromone blends .

Volatility and Phase Behavior: Methyl tetradecanoate’s low molecular weight results in significant volatility (e.g., boiling point range 439–511 K), whereas this compound’s larger size likely reduces volatility .

Biological Roles: Phytyl tetradecanoate’s dominance in plant extracts (25.14%) suggests roles in defense or metabolism, while tetradecyl tetradecanoate’s prevalence in bees highlights interspecies signaling differences .

Thermodynamic Properties

- Methyl tetradecanoate: NIST data report enthalpy of sublimation and vapor pressure coefficients, critical for industrial applications like fuel additives .

- This compound: While direct data are absent, its unsaturated structure implies a lower melting point than tetradecyl tetradecanoate, akin to oleic acid derivatives .

Ecological and Industrial Significance

- Insect Pheromones: Tetradecyl tetradecanoate’s stability under environmental stress makes it ideal for long-range signaling, whereas unsaturated esters may degrade faster .

- Plant Chemistry : Phytyl esters’ hydrophobicity aligns with roles in cuticular waxes or membrane lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.